Lupinine

Receptor Pharmacology Alkaloid Profiling Toxicology

Researchers requiring a chiral quinolizidine scaffold with inherently low CNS receptor promiscuity face limited options among natural alkaloids. Lupinine addresses this gap with its uniquely weak affinity for nicotinic (IC50 > 500 µM) and muscarinic acetylcholine receptors (IC50 = 190 µM), making it a superior starting point versus lupanine (nAChR IC50 = 5 µM) or sparteine (mAChR IC50 = 21 µM). This clean baseline minimizes off-target effects in derivative compounds and simplifies lead optimization toward selective target profiles. Key procurement value: (1) Racemic (±)-lupinine enables cost-effective antimalarial lead synthesis with nanomolar potency (IC50 16-35 nM) against drug-resistant P. falciparum. (2) Validated SAR models support rational design of AChE inhibitors on par with galantamine (IC50 = 8.2 µM). (3) Lipase-catalyzed kinetic resolution offers scalable access to enantiopure (+)-lupinine. Available at ≥98% purity with reliable global supply.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 486-70-4
Cat. No. B1675504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLupinine
CAS486-70-4
Synonyms1S-cis-octahydro-2H-quinolizine-1-methanol
epilupinine
lupinine
lupinine hydrochloride, (1R-trans)-isomer
lupinine, (1S-cis)-isome
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(C2C1)CO
InChIInChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1
InChIKeyHDVAWXXJVMJBAR-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lupinine: Core Quinolizidine Scaffold


Lupinine (CAS 486-70-4) is a naturally occurring quinolizidine alkaloid primarily isolated from various plant species within the Leguminosae family, including *Anabasis aphylla*, *Lupinus*, and *Calia* genera [1]. Characterized by its bicyclic tertiary amine structure, lupinine serves as a core chemical scaffold for the synthesis of numerous biologically active derivatives [2]. It exhibits a well-defined physicochemical profile, including a melting point of 68–69°C, high solubility in water and ethanol, and a predicted pKa of 10.12 [1]. While lupinine itself demonstrates measurable, albeit moderate, interactions with key biological targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and acetylcholine receptors, its primary significance lies in its utility as a chiral building block for generating compounds with enhanced potency and selectivity [2][3].

Lupinine: Unique Receptor Selectivity


Within the quinolizidine alkaloid class, compounds such as sparteine, lupanine, and cytisine cannot be treated as interchangeable. Despite their structural similarities, these alkaloids exhibit profoundly divergent biological activity profiles, particularly concerning receptor subtype selectivity and functional potency [1]. For instance, lupanine demonstrates significant affinity for nicotinic acetylcholine receptors (nAChR) with a Ki of 500 nM, while sparteine shows a much weaker IC50 of 331 µM in the same assay [1]. Conversely, lupinine is characterized by its notably weak interaction with both nicotinic and muscarinic receptors (IC50 > 500 µM and 190 µM, respectively) [1]. This fundamental difference in target engagement renders lupinine a preferred scaffold for chemical modification, as its baseline low affinity minimizes off-target effects in derivative compounds, a distinct advantage over more potent or non-selective starting materials like cytisine or anagyrine [2]. This differential activity underscores the critical importance of compound-specific selection for research applications.

Lupinine: Evidence-Based Selection


Nicotinic vs. Muscarinic Receptor Binding Affinity

Lupinine exhibits significantly lower affinity for nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors compared to other major quinolizidine alkaloids. In a radioligand displacement assay, lupinine required a concentration exceeding 500 µM to displace 50% of the specifically bound ligand for nAChR, indicating very weak binding [1]. In contrast, the structurally related alkaloid lupanine was much more potent, with an IC50 of 5 µM for nAChR [1]. For mAChR, lupinine's IC50 was 190 µM, whereas sparteine showed a substantially higher affinity with an IC50 of 21 µM [1].

Receptor Pharmacology Alkaloid Profiling Toxicology

Antimalarial Efficacy and Cost-Effectiveness

A lupinine-derived compound, (−)-AM-1, exhibits potent in vitro antimalarial activity against chloroquine-resistant (CQ-R) and chloroquine-sensitive (CQ-S) strains of *Plasmodium falciparum*. However, its synthesis relies on expensive, naturally sourced (−)-lupinine. A direct comparator study demonstrated that the racemic analog (±)-AM-1, synthesized from more cost-effective synthetic (±)-lupinine, maintains comparable antimalarial efficacy with an IC50 range of 16–35 nM against both CQ-R and CQ-S strains [1]. This activity is not statistically different from that of the enantiopure (−)-AM-1, and the racemate also exhibits low cytotoxicity, resulting in a favorable therapeutic index >1000 against human normal cell lines [1].

Antimalarial Drug Discovery Medicinal Chemistry Chiral Synthesis

Enhanced Acetylcholinesterase Inhibition

While the parent alkaloid lupinine is a weak inhibitor of acetylcholinesterase (AChE), its chemical modification yields derivatives with significantly enhanced potency. A study screening 63 lupinine derivatives identified a triazole derivative (Compound 15) with an IC50 of 8.2 ± 1.3 µM against AChE [1]. This activity is directly comparable to the clinically used AChE inhibitor galantamine (IC50 = 8.2 ± 1.3 µM), which was used as a positive control in the same assay [1]. This represents a substantial improvement over unmodified lupinine, for which no significant AChE inhibition is reported in the same study.

Neurodegenerative Disease Enzyme Inhibition Drug Design

Acute Toxicity Profile: Lupanine vs. Sparteine

While direct comparative in vivo toxicity data for lupinine is scarce, class-level inferences can be drawn from its close structural analog, lupanine. In rats, the acute oral LD50 for lupanine is 1464 mg/kg, and the intraperitoneal LD50 is 177 mg/kg [1]. In pullets, the oral DL50 for lupanin is approximately 1131-1271 mg/kg, which is significantly higher (i.e., less toxic) than that of sparteine (DL50 = 425-655 mg/kg) [2]. Historical data for lupinine indicates an intravenous LD50 of 15 mg/kg and a subcutaneous LDLo of 50 mg/kg in mice [3]. This suggests a more favorable toxicity profile for the lupanine-type structure (and by extension, lupinine) compared to the more toxic sparteine, making the lupinine scaffold a safer starting point for drug development.

Toxicology Safety Pharmacology In Vivo Studies

Biocatalytic Resolution to Enantiopure Building Blocks

Lupinine is amenable to enzymatic kinetic resolution, a key advantage over other quinolizidine alkaloids that may not be compatible with such methods. A study demonstrated the first lipase-catalyzed kinetic resolution of racemic (±)-lupinine to yield enantiomerically pure (+)-lupinine, which was subsequently used to synthesize the antimalarial lead compound (+)-AM-1 [1]. This biocatalytic approach provides a greener, more efficient route to enantiopure material compared to traditional chemical resolution or reliance on natural sources. In contrast, accessing enantiopure sparteine or lupanine often requires complex synthetic procedures or isolation from specific plant sources, limiting scalability.

Biocatalysis Chiral Chemistry Green Chemistry

Lupinine: Research & Industrial Applications


Next-Generation Antimalarial Development

Given that racemic lupinine-derived compounds ((±)-AM-1) exhibit nanomolar potency (IC50 16-35 nM) against drug-resistant *Plasmodium falciparum* strains, comparable to enantiopure material but with significantly reduced synthetic cost [1], this scaffold is ideally suited for antimalarial drug discovery programs. Procurement of synthetic (±)-lupinine enables cost-effective synthesis of lead candidates for further optimization against malaria, a critical need in global health [1].

AChE Inhibitor Design for Neurodegeneration

The evidence that specific lupinine derivatives, such as the triazole compound 15, can achieve AChE inhibitory activity (IC50 = 8.2 µM) on par with the clinical drug galantamine validates lupinine's use as a core scaffold for designing new Alzheimer's disease therapeutics [1]. Researchers can leverage the established structure-activity relationship (SAR) model from this study to rationally design next-generation lupinine-based AChE inhibitors [1].

Low Off-Target Liability Scaffold

For projects where minimizing off-target interactions is paramount, lupinine's inherently low affinity for major CNS receptors, including nicotinic (IC50 > 500 µM) and muscarinic acetylcholine receptors (IC50 = 190 µM), makes it a superior starting point compared to more promiscuous quinolizidine alkaloids like lupanine (nAChR IC50 = 5 µM) or sparteine (mAChR IC50 = 21 µM) [1]. This property reduces the risk of compound-derived side effects and simplifies the optimization process toward a selective target profile [1].

Biocatalytic Synthesis of Chiral Building Blocks

The demonstrated compatibility of lupinine with lipase-catalyzed kinetic resolution to produce enantiopure (+)-lupinine offers a practical, scalable, and green chemistry route to valuable chiral intermediates [1]. This application scenario is highly relevant for process chemistry groups seeking to develop cost-effective and sustainable methods for accessing complex chiral amines for drug synthesis [1].

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